molecular formula C13H20N2 B2358634 1-Phenyl-4-propylpiperazine CAS No. 105746-13-2

1-Phenyl-4-propylpiperazine

Cat. No. B2358634
M. Wt: 204.317
InChI Key: SLEQRFMTAWGXRG-UHFFFAOYSA-N
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Description

1-Phenyl-4-propylpiperazine is a simple chemical compound featuring a phenyl group bound to a piperazine ring . The suffix ‘-piprazole’ is sometimes used in the names of drugs to indicate they belong to this class . It has a molecular formula of C13H20N2 .


Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-Phenyl-4-propylpiperazine, has been a subject of research in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .


Molecular Structure Analysis

The molecular structure of 1-Phenyl-4-propylpiperazine is characterized by a phenyl group bound to a piperazine ring . The molecular formula is C13H20N2 .


Physical And Chemical Properties Analysis

1-Phenyl-4-propylpiperazine has a molecular formula of C13H20N2 . The average mass is 204.311 Da .

Safety And Hazards

1-Phenylpiperazine is toxic, with an oral LD50 in rats of 210 mg/kg . Safety data sheets for similar compounds suggest that they can be toxic if swallowed or in contact with skin, and may cause severe skin burns and eye damage .

Future Directions

Theoretical calculations have been carried out to predict the aqueous-phase acidities of a series of drug 1-phenyl-4-propylpiperazine and its derivatives . This could potentially guide future research and development efforts in this area . Furthermore, the international control of certain precursor chemicals, including those related to piperazine derivatives, could impact future directions in this field .

properties

IUPAC Name

1-phenyl-4-propylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-2-8-14-9-11-15(12-10-14)13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLEQRFMTAWGXRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-4-propylpiperazine

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